molecular formula C9H7IO2 B176876 2-Iodocinnamic acid CAS No. 1643-34-1

2-Iodocinnamic acid

Cat. No. B176876
CAS RN: 1643-34-1
M. Wt: 274.05 g/mol
InChI Key: SBCFNNJYIXFMFS-AATRIKPKSA-N
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Description

2-Iodocinnamic acid is a chemical compound with the molecular formula C9H7IO2 and a molecular weight of 274.0552 . It is also known by its IUPAC name, 2-Propenoic acid, 3-(2-iodophenyl)- .


Molecular Structure Analysis

The molecular structure of 2-Iodocinnamic acid consists of an iodine atom attached to a phenyl group, which is further connected to an acrylic acid group . The structure can be represented by the SMILES notation: O=C(O)C=Cc1ccccc1I .


Physical And Chemical Properties Analysis

2-Iodocinnamic acid has a standard solid enthalpy of combustion of -4081.00 kJ/mol and a standard Gibbs free energy of formation of 0.28 kJ/mol . It has an ideal gas heat capacity ranging from 296.82 to 337.74 J/mol×K at temperatures between 680.33 and 918.86 K . The dynamic viscosity ranges from 0.0000654 to 0.0025799 Pa×s at temperatures between 393.86 and 680.33 K .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

2-Iodocinnamic acid, as part of the hydroxycinnamic acid derivatives family, shows significant promise due to its potent antioxidant and anti-inflammatory properties. These phenolic compounds are involved in various biosynthetic pathways in plants and have been noted for their therapeutic benefits in conditions like diabetes and hyperlipidemia. Notably, they possess the ability to inhibit macrophage infiltration and nuclear factor κB activation in obese animals, thus reducing obesity and associated health complications. Moreover, they can modulate the expression of proinflammatory adipokines and enhance the secretion of anti-inflammatory agents like adiponectin from adipocytes. These compounds also prevent adipocyte differentiation and can lower lipid profiles in experimental models, showcasing their potential in managing lipid metabolism and obesity-related health issues (Alam et al., 2016).

Pharmaceutical Functions and Applications in Foods

2-Iodocinnamic acid derivatives like ferulic acid are key components in traditional Chinese medicine herbs and have been identified as universal phenolic acids in the plant kingdom. These compounds are recognized for their low toxicity and a broad spectrum of physiological functions, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. Their properties also contribute to the protection against coronary diseases, lowering cholesterol, and increasing sperm viability. Due to these multifaceted benefits and low toxicity, derivatives of 2-Iodocinnamic acid are extensively used in the food and cosmetic industries. They serve various purposes, from being raw materials for vanillin and preservatives to acting as cross-linking agents for food gels, edible films, and ingredients in sports foods and skin protection products. Notably, their preparation can be achieved through both chemical synthesis and biological transformation, highlighting the versatility and wide-ranging applications of these compounds (Ou & Kwok, 2004).

Safety And Hazards

In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water, and vomiting should not be induced . The chemical should be stored and handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

properties

IUPAC Name

(E)-3-(2-iodophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFNNJYIXFMFS-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodocinnamic acid

CAS RN

1643-34-1, 90276-19-0
Record name 2-Iodocinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090276190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-3-(2-iodophenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Sierocka, B Łyk, J Pa̧czkowski, A Zakrzewski… - Polymer …, 1984 - Elsevier
This paper deals with the synthesis of an epoxy-based resin (Epidian 1) and chlorides of substituted derivatives of cinnamic acid in non-aqueous pyridine. The structures of the …
Number of citations: 3 www.sciencedirect.com
B Schaldach, HF Grützmacher - Organic Mass Spectrometry, 1980 - Wiley Online Library
The fragmentations of a number of cinnamic acids substituted at the phenyl ring have been studied with the aid of 70 eV mass spectra and mass analysed ion kinetic energy spectra. …
Number of citations: 43 onlinelibrary.wiley.com
BFF Simultaneously - thieme-connect.com
… [12] Cinnamic acid, however, forms 2-iodocinnamic acid upon treatment with iodine in pyridine.[13] γ,δ-Unsaturated acids form iodo lactones.[13] Vicinal iodo bromides, iodo chlorides, …
Number of citations: 0 www.thieme-connect.com
J Naveen, G Satyanarayana - The Journal of Organic Chemistry, 2023 - ACS Publications
… To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar were added 2-iodobenzaldehydes 2a–2f/2-iodocinnamic acid esters 3a–3d/(E)-3-(2-iodophenyl)-1-phenylprop-2…
Number of citations: 2 pubs.acs.org
S Ferrer - 2001 - search.proquest.com
… by Berry et a/83, 2-bromocinnamic acid 70 (R = Br) was synthesised in an iodine-selective Heck coupling of propenoic acid with 2-bromoiodobenzene 71, whereas 2-iodocinnamic acid …
Number of citations: 5 search.proquest.com
RS Edmundson - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
… The persulphate oxidation of ct-phenyl-2-iodocinnamic acid at- 10 gives a low yield of lO-carboxydibenz[b,f ]iodepinium salts (I), iodide, mp 103-105, bromide, mp 120-121, hydrogen …
Number of citations: 0 www.sciencedirect.com
RB Sandin - Rodd's Chemistry of Carbon …, 1979 - Elsevier Publishing Company
Number of citations: 0
RB Sandin - … compounds with two or more hetero …, 1979 - Elsevier Science & Technology
Number of citations: 0

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